

Addressing metabolic instability of 1-(Piperidin-4-yl)imidazolidin-2-one

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Compound of Interest

Compound Name: 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride

Cat. No.: B104589

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Technical Support Center: 1-(Piperidin-4-yl)imidazolidin-2-one

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of 1-(Piperidin-4-yl)imidazolidin-2-one and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolic liabilities of the 1-(Piperidin-4-yl)imidazolidin-2-one scaffold?

The primary metabolic "soft spots" for this scaffold are typically associated with the piperidine ring. Cytochrome P450 (CYP) enzymes are often responsible for oxidative metabolism.^{[1][2]}

Key vulnerabilities include:

- Oxidation of the Piperidine Ring: Hydroxylation can occur at the carbons alpha to the nitrogen atom (C2 and C6) or at the C4 position.
- N-dealkylation: While this specific molecule has no N-alkyl group on the piperidine, derivatives might, and this would be a likely site of metabolism.^[3]

- **Imidazolidinone Ring Hydrolysis:** The amide bond within the imidazolidinone ring could be susceptible to hydrolysis by amidases, although this is generally a slower process compared to CYP-mediated oxidation.

Q2: How can I experimentally determine the metabolic stability of my compound?

The most common in vitro methods involve incubating the compound with liver fractions and measuring its disappearance over time.[\[4\]](#)[\[5\]](#)

- **Liver Microsomes:** This assay primarily assesses Phase I metabolism, particularly by CYP enzymes.[\[5\]](#) It is a good first-pass screen for oxidative metabolic liabilities.
- **Hepatocytes:** This assay provides a more comprehensive picture of liver metabolism, including both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) pathways.[\[5\]](#)[\[6\]](#) Discrepancies between microsomal and hepatocyte data can indicate the involvement of non-CYP or conjugative pathways.[\[7\]](#)

Q3: What are the primary medicinal chemistry strategies to improve the metabolic stability of this scaffold?

Once metabolic hotspots are identified, several strategies can be employed:[\[8\]](#)[\[9\]](#)

- **Blocking Sites of Metabolism:** Introduce sterically hindering groups (e.g., methyl, cyclopropyl) near the metabolically labile positions to prevent enzyme access.[\[10\]](#)
- **Fluorination or Deuteration:** Replacing a metabolically labile C-H bond with a stronger C-F or C-D bond can significantly slow down metabolism at that site.[\[8\]](#)[\[10\]](#)
- **Reduce Lipophilicity:** Lowering the compound's lipophilicity (logP or logD) can decrease its affinity for metabolic enzymes. This can be achieved by introducing polar functional groups.[\[3\]](#)[\[10\]](#)
- **Bioisosteric Replacement:** Replace the piperidine ring with a more stable isostere, such as a morpholine, piperazine, or a spirocyclic system, although this may impact potency and other properties.[\[8\]](#)[\[11\]](#)

Troubleshooting Guides

Guide 1: High In Vitro Clearance

Observed Problem: The compound disappears rapidly in liver microsomal or hepatocyte stability assays, indicating high intrinsic clearance.

Potential Cause	Troubleshooting Step
Highly Labile "Soft Spot"	Perform a metabolite identification (MetID) study using LC-MS/MS to pinpoint the exact site(s) of metabolism.[8]
Compound Instability	Run a control incubation in buffer without cofactors (e.g., NADPH) to check for chemical instability.[2]
High Lipophilicity	The compound may be non-specifically binding to the plasticware or partitioning excessively into the microsomal membranes. Measure LogP/LogD and consider structural modifications to reduce lipophilicity.[3]
Assay Concentration Too High	If the compound precipitates in the incubation, it can lead to inaccurate readings. Lower the compound concentration and ensure the organic solvent percentage is low (<1%).[7]

Guide 2: Discrepancy Between In Vitro and In Vivo Data

Observed Problem: The compound appears stable in in vitro assays (microsomes, hepatocytes) but shows low exposure or high clearance in vivo.

Potential Cause	Troubleshooting Step
High First-Pass Metabolism	The compound may be well-absorbed but rapidly metabolized in the gut wall or liver before reaching systemic circulation.[10] Consider extrahepatic metabolism studies (e.g., intestinal S9 fractions).[6]
Efflux Transporter Substrate	The compound may be actively pumped back into the gut lumen by transporters like P-glycoprotein (P-gp).[10] A bidirectional Caco-2 permeability assay can determine the efflux ratio.[10]
Formation of Unstable Metabolites	Reactive metabolites could be forming that are not easily detected. Conduct reactive metabolite screening assays.
Poor Permeability/Solubility	Low oral bioavailability may be due to poor absorption rather than metabolism. Assess permeability (e.g., PAMPA, Caco-2) and aqueous solubility.[10]

Data Presentation

The following table presents hypothetical but representative metabolic stability data for a series of 1-(Piperidin-4-yl)imidazolidin-2-one analogs, illustrating the impact of structural modifications.

Compound ID	Modification	t _{1/2} in HLM (min)	Intrinsic Clearance (μL/min/mg protein)
Parent-01	None	15	46.2
Analog-02	Fluorine at C4 of piperidine	45	15.4
Analog-03	Methyl group at C3 of piperidine	62	11.2
Analog-04	Piperidine replaced with Morpholine	> 120	< 5.8
Analog-05	Deuteration at C2/C6 of piperidine	35	19.8

HLM: Human Liver Microsomes. Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

- Prepare Solutions:
 - Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
 - HLM Suspension: Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M potassium phosphate buffer (pH 7.4).
 - NADPH Stock: Prepare a 10 mM stock solution of NADPH in buffer. Keep on ice.
- Incubation:
 - Pre-warm the HLM suspension at 37°C for 5 minutes.
 - Add the test compound to the HLM suspension to achieve a final concentration of 1 μM. Mix gently.

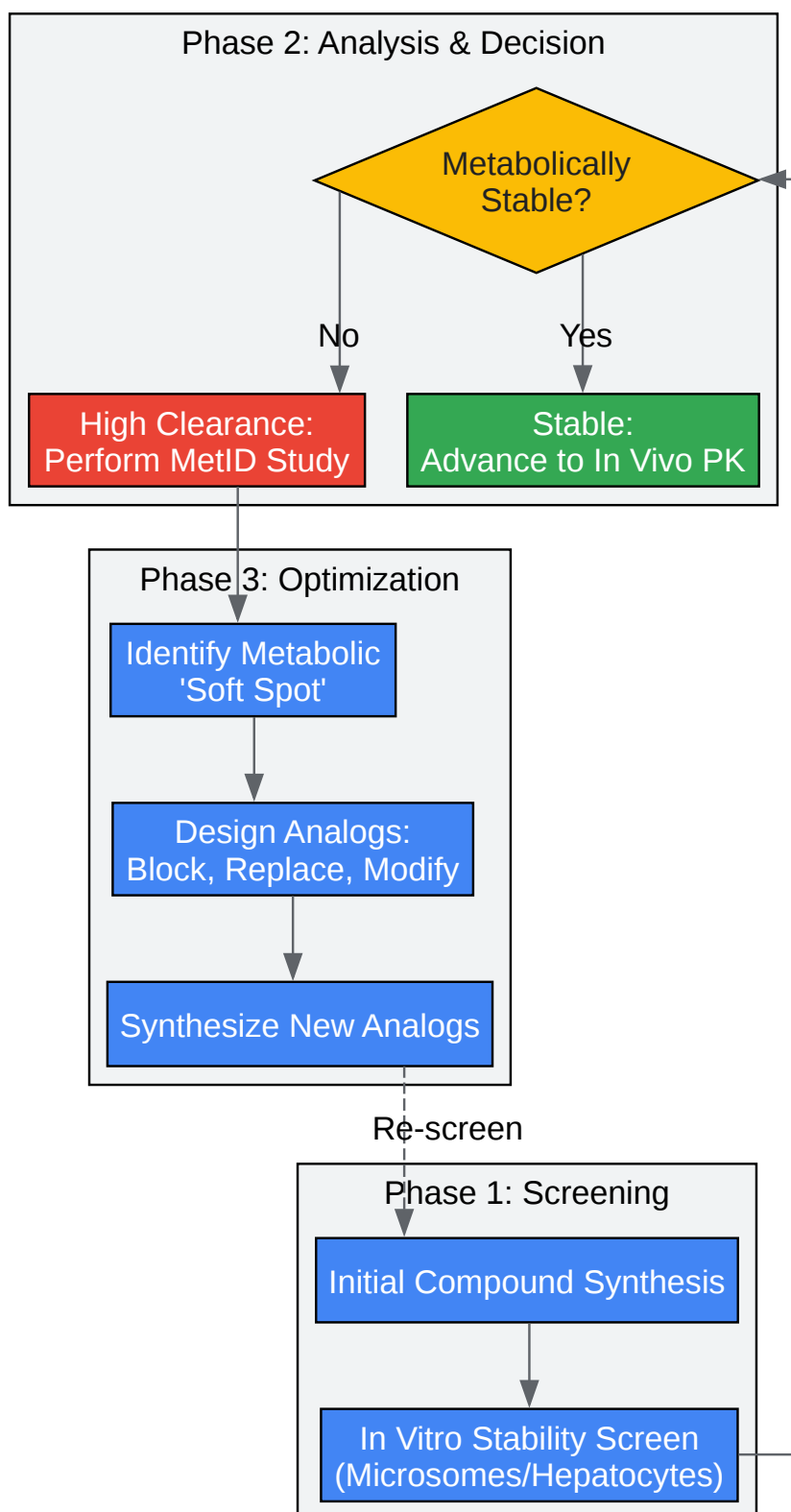
- Initiate the metabolic reaction by adding the NADPH stock solution to a final concentration of 1 mM.
- Time Points:
 - At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
 - Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
- Sample Processing & Analysis:
 - Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
 - Transfer the supernatant to a new plate or vial for analysis.
 - Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
- Data Calculation:
 - Plot the natural log of the percentage of the parent compound remaining versus time.
 - The slope of the linear regression line gives the rate constant (k).
 - Calculate the half-life ($t_{1/2}$) as $0.693 / k$.
 - Calculate intrinsic clearance (Cl_{int}) from the half-life and incubation parameters.

Protocol 2: Metabolite Identification (MetID) Study

- Incubation:
 - Perform a scaled-up version of the microsomal stability assay, typically with a higher compound concentration (e.g., 10 μ M) and a longer final incubation time (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.

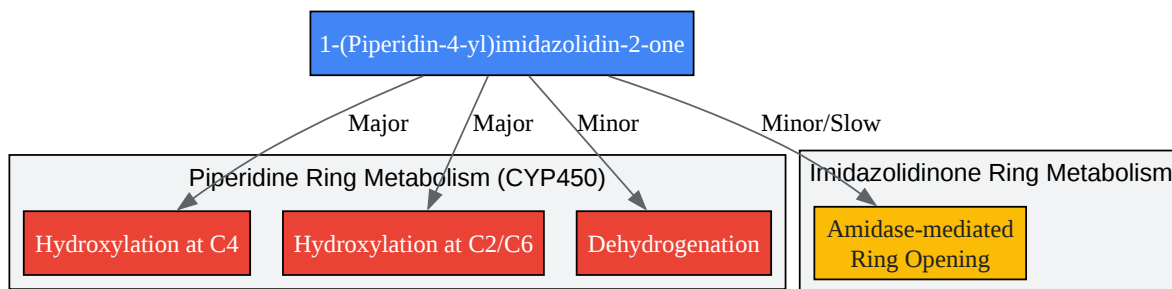
- Sample Preparation:
 - Quench the reaction with ice-cold acetonitrile.
 - Centrifuge to remove protein.
 - Concentrate the supernatant under a stream of nitrogen if necessary.
- LC-MS/MS Analysis:
 - Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
 - Acquire data in both full scan mode (to find potential metabolites) and product ion scan mode (to fragment the parent compound and metabolites for structural elucidation).
- Data Processing:
 - Compare the chromatograms of the t=0 sample with the incubated sample to identify new peaks corresponding to metabolites.
 - Common metabolic transformations to search for include +16 Da (oxidation), +176 Da (glucuronidation), and -14 Da (N-demethylation).
 - Analyze the fragmentation pattern of each metabolite and compare it to the fragmentation of the parent drug to hypothesize the site of metabolic modification.[\[12\]](#)

Visualizations



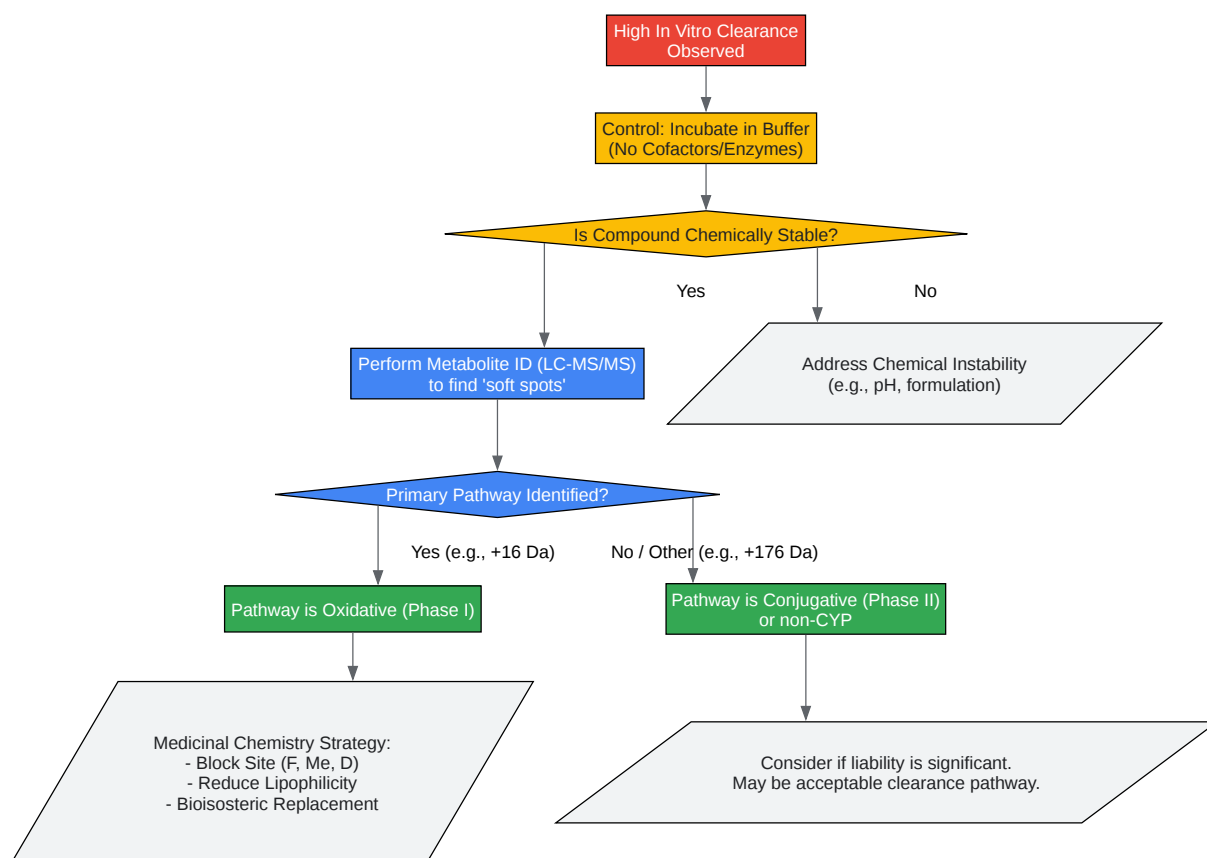
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Caption: Workflow for addressing metabolic instability from screening to optimization.



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Caption: Potential metabolic pathways for 1-(Piperidin-4-yl)imidazolidin-2-one.



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Caption: Decision tree for troubleshooting high in vitro clearance.

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